molecular formula C10H20ClFN2O2 B1486214 tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride CAS No. 2206970-02-5

tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride

Cat. No. B1486214
CAS RN: 2206970-02-5
M. Wt: 254.73 g/mol
InChI Key: OYLDLHWCTGRELF-UHFFFAOYSA-N
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Description

Tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride, also known as TBCH, is a synthetic compound that is used in scientific research and experiments. It is a white crystalline powder, soluble in water and ethanol, and has a boiling point of 115 °C. TBCH has a wide range of applications in the fields of biochemistry, pharmacology, and toxicology.

Mechanism of Action

Tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase. It binds to the active site of the enzyme, blocking the enzyme's ability to break down acetylcholine and butyrylcholine. This leads to an increase in the concentration of these neurotransmitters in the body, resulting in increased nerve activity.
Biochemical and Physiological Effects
tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride has been found to have a number of biochemical and physiological effects. It has been found to increase the activity of the enzyme acetylcholinesterase, resulting in increased nerve activity. It has also been found to increase the activity of the enzyme butyrylcholinesterase, resulting in increased levels of the neurotransmitter butyrylcholine. Additionally, tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride has been found to have an effect on the metabolism of fatty acids, resulting in increased levels of fatty acids in the body.

Advantages and Limitations for Lab Experiments

The use of tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound, making it cost-effective for use in research. Additionally, it is a stable compound, making it easy to store and use in experiments. However, one of the main limitations is that it is a relatively slow-acting compound, making it difficult to use in experiments that require rapid results.

Future Directions

The use of tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride in scientific research is still relatively new, and there is still much to be explored. One potential future direction is to use tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride in combination with other compounds to create novel compounds with enhanced effects. Additionally, tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride could be used in combination with other compounds to create compounds that target specific enzymes or receptors. Additionally, further research could be done to explore the effects of tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride on other biochemical processes, such as fatty acid metabolism. Finally, further research could be done to explore the potential use of tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride in the treatment of neurological disorders.

Scientific Research Applications

Tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride has been used in numerous scientific research applications. It is used as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also used as a substrate for the enzyme butyrylcholinesterase, which is involved in the breakdown of the neurotransmitter butyrylcholine. tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride has also been used to study the effects of drugs on the nervous system, as well as to study the effects of pesticides on the environment.

properties

IUPAC Name

tert-butyl N-[(4-fluoropyrrolidin-3-yl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-5-7-4-12-6-8(7)11;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLDLHWCTGRELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCC1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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